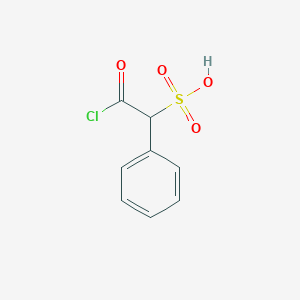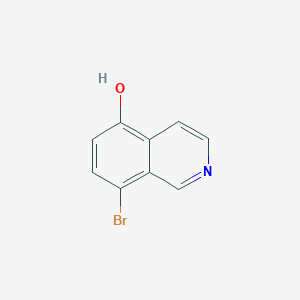
2-sulpho-2-phenylacetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Sulfophenylacetyl chloride is an organic compound that belongs to the class of acyl chlorides. It is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to an acetyl chloride moiety. This compound is known for its reactivity and is widely used in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alpha-Sulfophenylacetyl chloride can be synthesized through various methods. One common approach involves the reaction of phenylacetic acid with chlorosulfonic acid, followed by the introduction of thionyl chloride to form the acyl chloride. The reaction conditions typically involve:
Temperature: Controlled to prevent decomposition.
Solvent: Often anhydrous solvents like dichloromethane.
Catalysts: Sometimes Lewis acids like aluminum chloride are used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2-sulpho-2-phenylacetyl chloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity phenylacetic acid and chlorosulfonic acid.
Reaction Control: Automated systems to monitor temperature, pressure, and reaction time.
Purification: Techniques like distillation and recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Sulfophenylacetyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form sulfonyl derivatives.
Oxidation and Reduction: It can be oxidized to form sulfonic acids or reduced to form sulfides.
Hydrolysis: In the presence of water, it hydrolyzes to form sulfonic acids and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with 2-sulpho-2-phenylacetyl chloride.
Oxidizing Agents: Agents like potassium permanganate are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride is commonly used for reduction reactions.
Major Products
Sulfonyl Derivatives: Formed through substitution reactions.
Sulfonic Acids: Resulting from hydrolysis or oxidation.
Sulfides: Produced through reduction reactions.
Aplicaciones Científicas De Investigación
Alpha-Sulfophenylacetyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-sulpho-2-phenylacetyl chloride exerts its effects involves the formation of reactive intermediates. The sulfonyl group acts as an electron-withdrawing group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This facilitates various substitution and addition reactions, leading to the formation of diverse products.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetyl chloride: Lacks the sulfonyl group, making it less reactive in certain reactions.
Benzoyl chloride: Contains a benzoyl group instead of a phenylacetyl group, leading to different reactivity patterns.
Sulfonyl chlorides: Such as methanesulfonyl chloride, which have different alkyl or aryl groups attached to the sulfonyl group.
Uniqueness
Alpha-Sulfophenylacetyl chloride is unique due to the presence of both sulfonyl and acetyl chloride functionalities, which confer distinct reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs.
Propiedades
Número CAS |
40125-73-3 |
|---|---|
Fórmula molecular |
C8H7ClO4S |
Peso molecular |
234.66 g/mol |
Nombre IUPAC |
2-chloro-2-oxo-1-phenylethanesulfonic acid |
InChI |
InChI=1S/C8H7ClO4S/c9-8(10)7(14(11,12)13)6-4-2-1-3-5-6/h1-5,7H,(H,11,12,13) |
Clave InChI |
PIMQVFSTMNWDMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)Cl)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]aniline](/img/structure/B8754056.png)

![1-ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B8754069.png)
![Piperazine, 1-[4-[(4-fluorophenyl)methyl]phenyl]-](/img/structure/B8754077.png)

![2-((3-Bromoimidazo[1,2-a]pyrazin-8-yl)amino)ethanol](/img/structure/B8754089.png)
![5-Chloro-3-(4-methoxybenzyl)-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one](/img/structure/B8754092.png)





